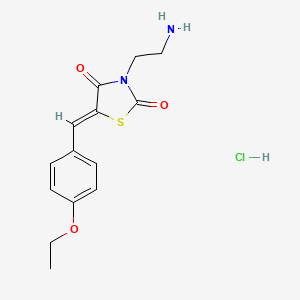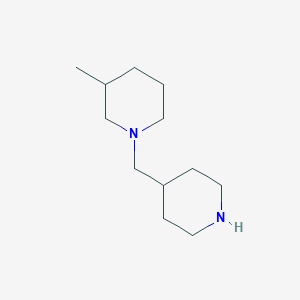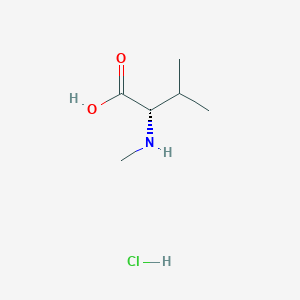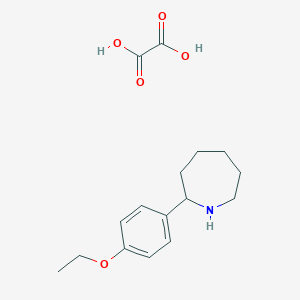
2-(4-Ethoxyphenyl)azepane oxalate
Übersicht
Beschreibung
“2-(4-Ethoxyphenyl)azepane oxalate” is a chemical compound with the molecular formula C14H21NO·C2H2O4 . It has a molecular weight of 219.32 + (90.03) and a complexity of 259 .
Synthesis Analysis
The synthesis of seven-membered heterocyclic compounds like azepines, azepanes, and azepinones often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described .Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxyphenyl)azepane oxalate” is represented by the Canonical SMILES: CCOC1=CC=C (C=C1)C2CCCCCN2.C (=O) (C (=O)O)O . The compound has a heavy atom count of 22, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 3 .Chemical Reactions Analysis
The chemical reactions involving seven-membered heterocyclic compounds like azepines, azepanes, and azepinones often involve ring expansion of either five or six-membered compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Ethoxyphenyl)azepane oxalate” include a topological polar surface area of 95.9Ų and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Convenient Strategy for Synthesis : A study described a convenient approach to construct dihydroxylated unsaturated azepanes, which are structurally related to 2-(4-Ethoxyphenyl)azepane oxalate. This synthesis was achieved using a pent-4-enal synthon derived from d-xylose, highlighting the potential for functional group modifications at C-2 in azepanes (Goumain et al., 2012).
Structure-Based Optimization : Novel azepane derivatives, similar to 2-(4-Ethoxyphenyl)azepane oxalate, have been evaluated for their protein kinase B (PKB) inhibition, demonstrating the compound's potential in biochemical applications (Breitenlechner et al., 2004).
Asymmetric Synthesis : Research on asymmetric syntheses of substituted azepanes, akin to 2-(4-Ethoxyphenyl)azepane oxalate, has been conducted. This work is significant for developing enantioselective pharmaceutical compounds (Lee & Beak, 2006).
Material Science and Polymer Research
Biodegradable Polymers : Studies on poly(ether-ester) azo polymers, which share a structural resemblance with 2-(4-Ethoxyphenyl)azepane oxalate, have shown potential for colon-specific drug release materials. This research is relevant in developing targeted drug delivery systems (Samyn et al., 1995).
Photochromic Polymers : The synthesis of azobenzene-substituted polythiophenes, related to 2-(4-Ethoxyphenyl)azepane oxalate, has led to the development of novel photochromic polymers. These polymers have potential applications in optical storage and sensing technologies (Lévesque & Leclerc, 1997).
Pharmaceutical and Medicinal Applications
- Pharmaceutical Significance : Azepane-based compounds, similar to 2-(4-Ethoxyphenyl)azepane oxalate, have shown a variety of pharmacological properties. Over 20 azepane-based drugs are FDA-approved, treating diseases like cancer and Alzheimer's. This review underscores the role of azepanes in drug discovery (Zha et al., 2019).
Zukünftige Richtungen
The future directions for research on “2-(4-Ethoxyphenyl)azepane oxalate” and similar compounds could involve further exploration of their biological properties, as this area is not extensively explored and reported in the literature . There is much scope for researchers in the field of N-containing seven-membered heterocycles .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)azepane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.C2H2O4/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14;3-1(4)2(5)6/h7-10,14-15H,2-6,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOQJMCXDKWBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Indazol-5-amine,1-[(4-bromophenyl)methyl]-](/img/structure/B1644320.png)
![[4-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B1644322.png)

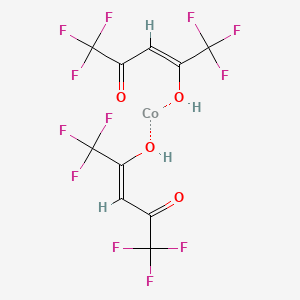
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate](/img/structure/B1644339.png)

![6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-YL)-2-[(1Z)-2-phenylethenyl]-4-pyrimidinamine](/img/structure/B1644346.png)
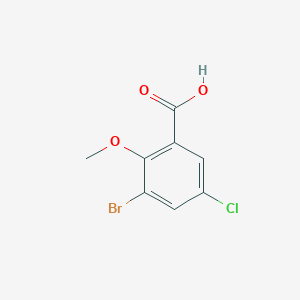
![1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol](/img/structure/B1644352.png)
![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)
